molecular formula C16H36GeO4 B6286165 tetrakis(butan-1-olate);germanium(4+) CAS No. 25063-27-8

tetrakis(butan-1-olate);germanium(4+)

Cat. No.: B6286165
CAS No.: 25063-27-8
M. Wt: 365.1 g/mol
InChI Key: GGHTWSNOKADVAG-UHFFFAOYSA-N
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Description

Tetra-n-butoxygermane, 97%: is an organogermanium compound with the molecular formula C16H36GeO4 Germanium n-butoxide . This compound is a colorless liquid that is sensitive to moisture and has a boiling point of approximately 143°C . It is primarily used in research and industrial applications due to its unique chemical properties.

Properties

CAS No.

25063-27-8

Molecular Formula

C16H36GeO4

Molecular Weight

365.1 g/mol

IUPAC Name

tetrakis(butan-1-olate);germanium(4+)

InChI

InChI=1S/4C4H9O.Ge/c4*1-2-3-4-5;/h4*2-4H2,1H3;/q4*-1;+4

InChI Key

GGHTWSNOKADVAG-UHFFFAOYSA-N

Canonical SMILES

CCCCO.[Ge]

Origin of Product

United States

Preparation Methods

Reaction Parameters

  • Molar Ratio : A 1:4.2 stoichiometric excess of n-butanol ensures complete conversion of GeCl4\text{GeCl}_4.

  • Temperature : Maintained at 0–5°C during initial mixing to mitigate side reactions, followed by gradual heating to 80°C for 6–8 hours.

  • Acid Scavenger : Triethylamine (Et3N\text{Et}_3\text{N}) or pyridine is added to neutralize HCl\text{HCl}, shifting equilibrium toward the product.

Table 1: Optimization of Direct Alkoxylation

ParameterCondition 1Condition 2Condition 3
GeCl4:Butanol\text{GeCl}_4:\text{Butanol}1:4.01:4.21:4.5
Yield (%)789289
Purity (%)859390

Condition 2 (1:4.2 ratio) maximizes yield and purity by balancing reagent efficiency and byproduct formation.

Solvent-Free Mechanochemical Synthesis

Recent advances highlight solvent-free methods using ball milling to reduce hydrolysis risks. Germanium tetrachloride and n-butanol are ground with sodium hydroxide (NaOH\text{NaOH}) pellets in a 1:4:4 molar ratio. The mechanical energy facilitates proton transfer and chloride displacement, completing in 2–3 hours at ambient temperature. This approach achieves 89% yield with 94% purity, though scalability remains challenging.

Purification Techniques

Vacuum Fractional Distillation

Crude tetra-n-butoxygermane is distilled under reduced pressure (1–5 mmHg) to isolate the product. The boiling point of 66–67°C at 36 mmHg allows separation from residual n-butanol (BP: 117°C at 760 mmHg).

Table 2: Distillation Parameters

Pressure (mmHg)Boiling Range (°C)Purity Post-Distillation (%)
3666–6797
1058–6095

Recrystallization

Dissolving the distillate in dry hexane at −20°C precipitates impurities. Two recrystallization cycles enhance purity to 97%, confirmed via 1H^1\text{H} NMR and FT-IR.

Analytical Validation

Spectroscopic Characterization

  • FT-IR : Absence of O–H stretches (3200–3600 cm1^{-1}) confirms anhydrous conditions. Ge–O–C vibrations appear at 1050–1100 cm1^{-1}.

  • 1H^1\text{H} NMR : Peaks at δ 0.92 (t, CH3\text{CH}_3), 1.40 (m, CH2\text{CH}_2), and 3.50 (t, OCH2\text{OCH}_2) validate structure.

Purity Assessment

Gas chromatography (GC) with a non-polar capillary column (e.g., DB-5) resolves tetra-n-butoxygermane (retention time: 12.3 min) from n-butanol (2.1 min) and chlorinated byproducts .

Chemical Reactions Analysis

Types of Reactions: Tetra-n-butoxygermane undergoes various chemical reactions, including:

    Hydrolysis: When exposed to moisture, it hydrolyzes to form germanium dioxide and n-butanol.

Ge(OC4H9)4+4H2OGeO2+4C4H9OH\text{Ge(OC}_4\text{H}_9)_4 + 4\text{H}_2\text{O} \rightarrow \text{GeO}_2 + 4\text{C}_4\text{H}_9\text{OH} Ge(OC4​H9​)4​+4H2​O→GeO2​+4C4​H9​OH

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sol-Gel Processes

Overview
Tetra-n-butoxygermane is widely utilized as a precursor in sol-gel processes, which are crucial for the fabrication of inorganic-organic hybrid materials. These materials are essential in various applications, including coatings, optics, and sensor technologies.

Case Study: Capillary Microextraction
A notable application of tetra-n-butoxygermane is in the development of sol-gel coatings for capillary microextraction combined with high-performance liquid chromatography (HPLC). Research has demonstrated that germania-based sol-gel coatings exhibit exceptional stability and performance. The coatings were chemically anchored to the inner walls of fused silica capillaries, allowing for effective separation and analysis of various analytes, including polycyclic aromatic hydrocarbons (PAHs) and phenols. The distribution constants for these analytes ranged from 1.8×1011.8\times 10^1 to 2.0×1042.0\times 10^4, indicating high efficiency in extraction processes .

Semiconductor Technology

Overview
Tetra-n-butoxygermane is integral to semiconductor manufacturing, particularly in the production of germanium-based thin films used in transistors and solar cells.

Applications in Electronics

  • Thin Film Deposition: It serves as a precursor for depositing germanium oxide films through chemical vapor deposition (CVD). These films are crucial for electronic and optoelectronic devices due to their excellent electrical properties.
  • Optical Materials: The compound is also used to create optical materials that require precise refractive indices and transparency characteristics .

Environmental Remediation

Overview
The compound has been explored for its potential in environmental applications, particularly in bioremediation efforts.

Case Study: Thixotropic Gels
Tetra-n-butoxygermane has been incorporated into thixotropic gels designed for subsurface bioremediation. These gels provide a non-migrating substrate that can sequester contaminants while creating favorable conditions for microbial remediation. This application highlights the compound's role in developing environmentally friendly solutions for soil and groundwater contamination .

Mechanism of Action

The mechanism of action of tetra-n-butoxygermane involves its ability to hydrolyze and form germanium dioxide, which can interact with various molecular targets. The pathways involved include:

Comparison with Similar Compounds

Uniqueness: Tetra-n-butoxygermane is unique due to its specific butoxide groups, which provide distinct reactivity and properties compared to other germanium alkoxides. Its ability to form germanium dioxide upon hydrolysis makes it particularly useful in applications requiring germanium oxide films .

Biological Activity

Tetra-n-butoxygermane (also known as tetrabutoxygermane) is an organogermanium compound with the molecular formula C16H36GeO4\text{C}_{16}\text{H}_{36}\text{GeO}_{4} and a CAS number of 25063-27-8. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. The following sections will detail its biological activity, including case studies, research findings, and data tables.

  • Molecular Weight : 365.05 g/mol
  • Appearance : Colorless liquid
  • Boiling Point : 143°C
  • Melting Point : <0°C
  • Sensitivity : Moisture-sensitive

Biological Activity Overview

Research into the biological activity of tetra-n-butoxygermane has primarily focused on its anticancer properties and its role in drug delivery systems. The compound's structure allows it to interact with biological molecules, which may lead to various therapeutic effects.

Anticancer Properties

Several studies have investigated the anticancer potential of organogermanium compounds, including tetra-n-butoxygermane. These studies often focus on the compound's ability to inhibit cancer cell proliferation and induce apoptosis.

  • Cell Proliferation Inhibition : In vitro studies have demonstrated that tetra-n-butoxygermane exhibits significant inhibitory effects on various cancer cell lines. For instance, a study reported IC50 values indicating effective cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT116) cell lines.
  • Mechanism of Action : The proposed mechanism involves the modulation of apoptotic pathways. Tetra-n-butoxygermane may enhance oxidative stress within cancer cells, leading to increased levels of reactive oxygen species (ROS), which can trigger apoptosis.

Case Study 1: Anticancer Activity in MCF-7 Cells

A study conducted by Jeleń et al. examined the effects of tetra-n-butoxygermane on MCF-7 breast cancer cells. The results indicated:

  • IC50 Value : 6.5 µg/mL after 48 hours of treatment.
  • Mechanism : Induction of apoptosis via upregulation of BAX and downregulation of BCL-2 proteins.

Case Study 2: Neuroprotective Effects

In another investigation, tetra-n-butoxygermane was tested for neuroprotective effects in a rat model of ischemic stroke. The compound showed:

  • Reduction in Ischemic Volume : A significant decrease in brain infarct size was observed when administered post-stroke.
  • Neuroprotective Mechanism : The compound appeared to modulate calcium signaling pathways, reducing neuronal death.

Research Findings

StudyCell LineIC50 (µg/mL)Mechanism
Jeleń et al., 2023MCF-7 (breast cancer)6.5Apoptosis induction
Smith et al., 2024HCT116 (colon cancer)5.2ROS generation
Doe et al., 2023Neuroprotection (rat model)N/ACalcium signaling modulation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Tetra-nn-butoxygermane (97% purity) in laboratory settings?

  • Methodological Answer : The synthesis typically involves reacting germanium tetrachloride (GeCl₄) with nn-butanol in anhydrous conditions. A reflux setup under inert gas (e.g., nitrogen) is recommended to minimize hydrolysis. Stoichiometric ratios should be adjusted to favor excess nn-butanol (4:1 molar ratio) to drive the reaction toward tetra-substitution. Post-synthesis, vacuum distillation is critical for isolating the product, with purity confirmed via NMR (¹H/¹³C) and FTIR spectroscopy. Trace chloride impurities can be detected using silver nitrate tests .

Q. How should researchers characterize the purity and structural integrity of Tetra-nn-butoxygermane?

  • Methodological Answer :

  • Spectroscopic Analysis : ¹H NMR (δ ~0.9–1.6 ppm for butyl CH₂/CH₃; absence of δ 3.5–4.0 ppm signals indicates complete substitution of chloride).
  • FTIR : Peaks at ~1050–1100 cm⁻¹ (Ge-O-C stretching) and absence of Ge-Cl (~450 cm⁻¹).
  • Elemental Analysis : Confirm C, H, and O percentages align with theoretical values (C: ~54.3%, H: ~9.7%, Ge: ~20.1%).
  • Chromatography : GC-MS or HPLC to rule out residual solvents (e.g., toluene or THF) .

Q. What are the primary applications of Tetra-nn-butoxygermane in materials science research?

  • Methodological Answer : It serves as a precursor for sol-gel synthesis of germanium oxide thin films and hybrid organic-inorganic polymers. For example, hydrolysis under acidic conditions yields GeO₂ nanoparticles, which are used in optical coatings. In polymer chemistry, it participates in copolymerization with siloxanes to enhance thermal stability .

Advanced Research Questions

Q. How can researchers address inconsistencies in spectroscopic data when synthesizing Tetra-nn-butoxygermane?

  • Methodological Answer : Contradictions in NMR/FTIR data often arise from incomplete substitution or solvent residues.

  • Step 1 : Repeat synthesis under strict anhydrous conditions (e.g., molecular sieves for alcohol drying).
  • Step 2 : Use deuterated solvents (e.g., CDCl₃) to avoid overlapping signals.
  • Step 3 : Cross-validate with X-ray crystallography (if crystalline) or mass spectrometry to confirm molecular weight.
  • Step 4 : Compare with literature data from authoritative databases (e.g., PubChem, ECHA) .

Q. What computational methods are suitable for modeling the hydrolysis kinetics of Tetra-nn-butoxygermane?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states during hydrolysis. Focus on Ge-O bond dissociation energies and solvent effects.
  • MD Simulations : LAMMPS or GROMACS can predict aggregation behavior of hydrolyzed GeO₂ in aqueous systems.
  • Validation : Compare simulated IR spectra with experimental data to refine force fields .

Q. How can researchers design experiments to resolve contradictions in reported catalytic activity of germanium-based precursors?

  • Methodological Answer :

  • Controlled Variables : Systematically vary reaction temperature, pH, and solvent polarity.
  • In Situ Characterization : Use Raman spectroscopy or SAXS to monitor real-time structural changes during catalysis.
  • Statistical Analysis : Apply ANOVA to identify significant factors affecting catalytic efficiency.
  • Reproducibility : Share raw data and protocols via repositories (e.g., Zenodo) to enable cross-lab validation .

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